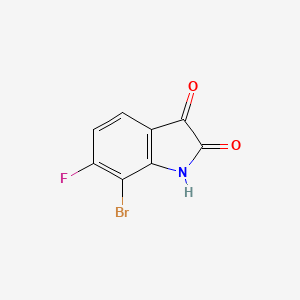








|
REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[Br:6][C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:8]=1[NH:14][C:15](=[O:19])[CH:16]=NO>CCOC(C)=O>[Br:6][C:7]1[C:12]([F:13])=[CH:11][CH:10]=[C:9]2[C:8]=1[NH:14][C:15](=[O:19])[C:16]2=[O:2]
|


|
Name
|
|
|
Quantity
|
79 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
N-(2-bromo-3-fluorophenyl)-2-(hydroxyimino)acetamide
|
|
Quantity
|
12.34 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1F)NC(C=NO)=O
|
|
Name
|
ice
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The brown solution was stirred at 90° C. for 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 2 L 3-neck flask with a temperature probe adapter was fixed with a mechanical stirrer, condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature raised to 100° C
|
|
Type
|
CUSTOM
|
|
Details
|
The heating mantle was replaced with an ice bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool the reaction mixture to RT
|
|
Type
|
ADDITION
|
|
Details
|
the brown solution was poured into a beaker
|
|
Type
|
ADDITION
|
|
Details
|
added to a separatory funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (2×150 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organics were dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=CC=C2C(C(NC12)=O)=O)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 47.3 mmol | |
| AMOUNT: MASS | 11.53 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |